(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-ethylphenoxy)methyl]-2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-ethylphenoxy)methyl]-2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of a suitable phenethylamine with an aldehyde or ketone.
Introduction of the 4-ethylphenoxy group: This step involves the reaction of the tetrahydroisoquinoline intermediate with 4-ethylphenol under basic conditions.
Attachment of the 4-fluorobenzoyl group: This is typically done through acylation using 4-fluorobenzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-ethylphenoxy)methyl]-2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have bioactive properties that make it useful in the study of biological systems.
Medicine: Its unique structure suggests potential as a pharmaceutical agent, possibly in the treatment of neurological disorders.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-[(4-ethylphenoxy)methyl]-2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects is not fully understood. it is likely to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(4-ethylphenoxy)methyl]phenyl}methanamine
- 1-(4-((4-ethylphenoxy)methyl)phenyl)ethanone
Uniqueness
What sets 1-[(4-ethylphenoxy)methyl]-2-(4-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. The presence of both the 4-fluorobenzoyl and 4-ethylphenoxy groups, along with the tetrahydroisoquinoline core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C27H28FNO4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C27H28FNO4/c1-4-18-5-11-22(12-6-18)33-17-24-23-16-26(32-3)25(31-2)15-20(23)13-14-29(24)27(30)19-7-9-21(28)10-8-19/h5-12,15-16,24H,4,13-14,17H2,1-3H3 |
InChI Key |
YBEZHCKQHYMILE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.